HBF-0259

HBsAg secretion inhibition SAR optimization selectivity index

HBF-0259 uniquely separates HBsAg immunomodulation from HBV replication – no nucleos(t)ide polymerase inhibitor can provide this capability. This tetrahydro-tetrazolo-pyrimidine blocks HBsAg secretion (EC50 1.5 μM) without altering HBV DNA synthesis, while sparing host glycoproteins (alpha-1-acid glycoprotein, alpha-1-antitrypsin). With established SAR pathways and computational docking predictions (Cyclophilin A, SCCA1), it is the definitive starting point for medicinal chemistry optimization. Choose HBF-0259 for clean, mechanistic HBsAg studies unavailable with conventional HBV antivirals.

Molecular Formula C16H12Cl2FN5
Molecular Weight 364.2 g/mol
Cat. No. B1672949
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHBF-0259
SynonymsHBF 0259
HBF-0259
HBF0259
Molecular FormulaC16H12Cl2FN5
Molecular Weight364.2 g/mol
Structural Identifiers
SMILESC1C(NC2=NN=NN2C1C3=C(C=CC=C3Cl)F)C4=CC=C(C=C4)Cl
InChIInChI=1S/C16H12Cl2FN5/c17-10-6-4-9(5-7-10)13-8-14(24-16(20-13)21-22-23-24)15-11(18)2-1-3-12(15)19/h1-7,13-14H,8H2,(H,20,21,23)
InChIKeyBRBZPYDLUUWBCD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

HBF-0259 for HBV Research Procurement: HBsAg Secretion Inhibitor with Mechanism Distinct from Nucleos(t)ide Analogues


HBF-0259 is a small-molecule inhibitor of hepatitis B virus (HBV) surface antigen (HBsAg) secretion, identified from high-throughput screening of a synthetic library and characterized as an aromatically substituted tetrahydro-tetrazolo-(1,5-a)-pyrimidine [1]. It acts on post-translational HBsAg secretion independently of viral DNA synthesis, targeting the release of both subviral and DNA-containing viral particles [1]. The compound has served as a parent scaffold for structure-activity relationship (SAR) optimization yielding analogs with improved potency and selectivity [2].

Why Procurement of Generic HBV Inhibitors Cannot Substitute for HBF-0259 in HBsAg-Focused Studies


HBF-0259 operates through a mechanism fundamentally distinct from nucleos(t)ide analogue reverse-transcriptase inhibitors and capsid assembly modulators, which comprise the majority of clinically used and investigational HBV agents [1]. Unlike polymerase inhibitors that reduce HBV DNA without substantially lowering HBsAg levels, HBF-0259 selectively blocks HBsAg secretion while leaving HBV DNA synthesis unaffected [1]. This mechanistic divergence renders the compound non-interchangeable with polymerase inhibitors for experiments requiring HBsAg suppression without viral replication interference. Moreover, subsequent SAR studies demonstrate that the parent HBF-0259 scaffold enables chemical optimization toward improved selectivity and potency, whereas unrelated HBsAg secretion inhibitors lack this established derivatization pathway [2].

Quantitative Differentiation of HBF-0259: Head-to-Head Evidence Against Analogues and Class Comparators


HBF-0259 versus Optimized Triazolo-Pyrimidine Analog 3c: SAR-Driven Potency and Selectivity Improvements

HBF-0259 served as the parent compound for an extensive SAR campaign that generated analog 3c (PBHBV-2-15). In the same HepG2.2.15 assay system, 3c demonstrated improved potency and a markedly enhanced selectivity index relative to HBF-0259 [1]. This head-to-head comparison within a single study establishes HBF-0259 as the validated chemical starting point for analog development, rather than a fully optimized clinical candidate.

HBsAg secretion inhibition SAR optimization selectivity index

HBF-0259 versus HBV Polymerase Inhibitors (Class-Level): Exclusive HBsAg Suppression without DNA Synthesis Interference

HBF-0259 was explicitly tested for effects on HBV DNA synthesis and demonstrated no inhibition, distinguishing it from nucleos(t)ide analogue polymerase inhibitors such as lamivudine, entecavir, and tenofovir that suppress HBV replication [1]. This negative data is a defining feature rather than a limitation: HBF-0259 inhibits HBsAg secretion (EC50 = 1.5 μM) without affecting viral genomic replication [1].

HBV DNA synthesis HBsAg secretion mechanism of action

HBF-0259 Selectivity Profile: Unaffected Host Glycoprotein Secretion versus Antiviral Particle Suppression

In direct experimental assessment, HBF-0259 treatment did not alter secretion of host glycoproteins alpha-1-acid glycoprotein and alpha-1-antitrypsin, nor did it affect HBV e antigen secretion, while concurrently inhibiting secretion of subviral and DNA-containing viral particles [1]. This selectivity profile distinguishes HBF-0259 from broader-acting secretion inhibitors that may perturb host cell protein trafficking.

host protein secretion selectivity off-target effects

HBF-0259 Computationally Predicted Target Engagement: CypA and SCCA1 Interaction Energies versus Known Inhibitors

In silico molecular docking studies predicted that HBF-0259 exhibits higher interaction energy with Cyclophilin A (CypA) and Squamous Cell Carcinoma Antigen 1 (SCCA1) compared to other known receptors, co-receptors, viral ligands, and secretory factors, and even higher than those of known CypA inhibitors [1]. This computational evidence provides a putative mechanistic hypothesis for HBsAg secretion inhibition that differs from direct viral polymerase or capsid targeting.

molecular docking Cyclophilin A SCCA1 target prediction

Optimized Research Applications for HBF-0259 Based on Validated Differential Evidence


Tool Compound for Dissecting HBsAg-Mediated Immune Suppression Independent of Viral Replication

HBF-0259 selectively inhibits HBsAg secretion (EC50 = 1.5 μM) without affecting HBV DNA synthesis, making it uniquely suited for experiments that require HBsAg reduction while preserving viral replication capacity [1]. This property enables researchers to isolate the immunomodulatory effects of HBsAg from replication-driven viral load changes—a critical distinction that nucleos(t)ide polymerase inhibitors cannot provide due to their concurrent suppression of HBV DNA.

Parent Scaffold for Structure-Activity Relationship (SAR) Optimization of HBsAg Secretion Inhibitors

HBF-0259 serves as the validated chemical starting point for analog development, with established SAR demonstrating that modifications to the triazolo-pyrimidine core yield derivatives (e.g., 3c) with improved potency (EC50 = 1.4 ± 0.4 μM) and substantially enhanced selectivity indices (SI ≥ 36 versus parent SI >9) [2]. Procurement enables medicinal chemistry programs to build upon this characterized scaffold rather than initiating de novo screening.

Selective Secretory Pathway Probe with Validated Host Protein Specificity

HBF-0259 inhibits HBV particle secretion while leaving secretion of host glycoproteins (alpha-1-acid glycoprotein, alpha-1-antitrypsin) unaffected at tested concentrations [1]. This established selectivity profile supports use in studies examining viral particle trafficking and exocytosis pathways where broad-acting secretion inhibitors would introduce confounding host-cell effects. The compound also showed no effect on cell-to-cell spread of unrelated viruses, reinforcing pathway specificity [1].

Target Engagement Studies Focusing on CypA and SCCA1 Host Factors

Computational docking predicts that HBF-0259 interacts preferentially with Cyclophilin A (Etot = -545.41 kcal/mol) and SCCA1 (Etot = 499.68 kcal/mol) over other cellular and viral targets [3]. This predicted interaction profile provides a testable mechanistic framework for biochemical and cellular studies investigating the role of these host factors in HBsAg secretion, distinguishing HBF-0259 from HBV inhibitors lacking such defined host-target hypotheses.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for HBF-0259

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.